Bis[2-(4-nitrophenyl)-2-oxoethyl] biphenyl-3,4'-dicarboxylate
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Overview
Description
3,4’-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,4’-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes nitrophenyl and biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,4’-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with a biphenyl derivative under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3,4’-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,4’-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines from reduction reactions and halogenated compounds from substitution reactions.
Scientific Research Applications
3,4’-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,4’-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4’-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,4’-DICARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, affecting various biochemical pathways. The biphenyl core provides structural stability and facilitates interactions with other molecules, enhancing its overall activity.
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl) Disulfide: Similar in structure but contains sulfur atoms instead of the biphenyl core.
4,4’-Dinitrodiphenyl Disulfide: Another related compound with nitrophenyl groups but different connectivity.
Uniqueness
3,4’-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,4’-DICARBOXYLATE is unique due to its combination of nitrophenyl and biphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C30H20N2O10 |
---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-[4-[2-(4-nitrophenyl)-2-oxoethoxy]carbonylphenyl]benzoate |
InChI |
InChI=1S/C30H20N2O10/c33-27(20-8-12-25(13-9-20)31(37)38)17-41-29(35)22-6-4-19(5-7-22)23-2-1-3-24(16-23)30(36)42-18-28(34)21-10-14-26(15-11-21)32(39)40/h1-16H,17-18H2 |
InChI Key |
KNOQTUAXRHAPSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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